![molecular formula C12H18N2 B2695955 4-[(cyclopropylamino)methyl]-N,N-dimethylaniline CAS No. 892593-62-3](/img/structure/B2695955.png)
4-[(cyclopropylamino)methyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(cyclopropylamino)methyl]-N,N-dimethylaniline” is a chemical compound with the CAS Number: 892593-62-3 . It has a molecular weight of 190.29 and its IUPAC name is N-cyclopropyl-N-[4-(dimethylamino)benzyl]amine . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H18N2 . The InChI Code is 1S/C12H18N2/c1-14(2)12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,5-6,9H2,1-2H3 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The predicted properties include a melting point of 65° C, a boiling point of 304.2° C at 760 mmHg, a density of 1.0 g/cm3, and a refractive index of n20D 1.56 .
Applications De Recherche Scientifique
Oxidative N-dealkylation and Cyclopropyl Group Dynamics
Research on cyclopropylamines, such as N-cyclopropyl-N-methylaniline, elucidates the oxidative N-dealkylation mechanisms and the fate of the cyclopropyl group upon oxidation. Studies with horseradish peroxidase (HRP) demonstrate how cyclopropylamines undergo oxidative transformations, yielding various products including N-methylaniline and highlighting the cyclopropyl ring's fragmentation during these processes (Shaffer, Morton, & Hanzlik, 2001). This research provides insights into the stability and reactivity of cyclopropyl-containing compounds under oxidative conditions, which is crucial for understanding their behavior in biological systems and their potential applications in drug metabolism studies.
Photoreactivity and Structural Transformations
Studies on the photoreactivity of dimethylanilines demonstrate how light exposure can induce structural transformations, leading to the formation of new compounds with potential applications in materials science and synthetic chemistry. The irradiation of 4-allylated 2,6-dimethylanilines, for example, results in the formation of products with varied substituents, illustrating the potential of these compounds in synthesizing new materials with specific optical properties (Bader & Hansen, 1979).
Synthesis of Polymeric Materials
The development of new polyamides, polyimides, and poly(amide-imide)s incorporating triphenylamine groups showcases the application of dimethylaniline derivatives in creating high-performance materials with high glass transition temperatures. These polymers, synthesized from monomers related to dimethylanilines, exhibit solubility in common organic solvents and have potential applications in electronics and materials science due to their inherent properties (Liaw, Hsu, Chen, & Lin, 2002).
Chemical Space Expansion for Chromophores
Research on the non-concerted [2+2] and [4+2] cycloadditions of N,N-dimethylanilino-substituted compounds has opened up new avenues in the synthesis of highly functionalized chromophores. These studies not only expand the chemical space for push-pull chromophores but also highlight the application of dimethylaniline derivatives in developing materials with unique optical properties, which can be pivotal for photonic applications (Jayamurugan, Gisselbrecht, Boudon, Schoenebeck, Schweizer, Bernet, & Diederich, 2011).
Safety and Hazards
The safety information for “4-[(cyclopropylamino)methyl]-N,N-dimethylaniline” includes several hazard statements: H302, H312, H314, H332, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.
Propriétés
IUPAC Name |
4-[(cyclopropylamino)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLADCJFMNVMLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2695872.png)
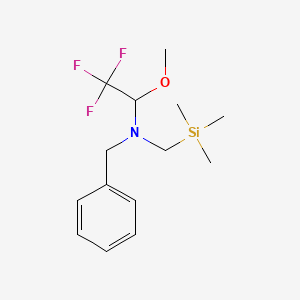
![(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2695875.png)
![7-(Diethylamino)-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2695876.png)

![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695878.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2695882.png)
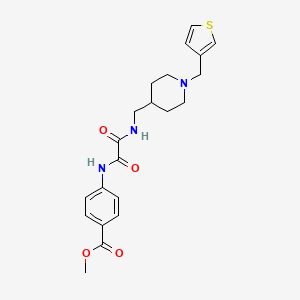
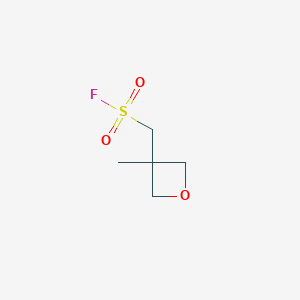
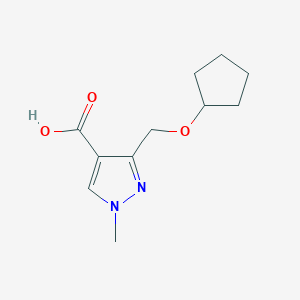
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2695889.png)
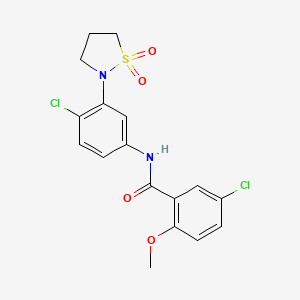
![N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2695892.png)